2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound characterized by its unique spirocyclic structure, which includes two ether linkages and a hydroxyl group. The compound has the molecular formula and a molecular weight of approximately 186.25 g/mol. Its IUPAC name indicates the presence of a dioxaspiro structure, which contributes to its distinct chemical properties and potential applications in various fields.
The synthesis of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves multi-step organic reactions:
Due to its unique structure, 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL has potential applications in:
Interaction studies involving 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL are essential for understanding its potential biological mechanisms. These studies may include:
Such studies will help elucidate the compound's therapeutic potential and guide future research directions.
Several compounds share structural similarities with 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL. Here are some notable examples:
| Compound Name | IUPAC Name | CAS Number | Unique Features |
|---|---|---|---|
| 2,6-Dioxaspiro[4.5]decan-9-ol | 2,6-Dioxaspiro[4.5]decan-9-ol | 1342244-16-9 | Lacks the ethanol side chain |
| 1,4-Dioxaspiro[4.5]decane | 1,4-Dioxaspiro[4.5]decane | 10888019 | Simpler spiro structure without hydroxyl groups |
| 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]decen-8-yl) | 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]decen-8-yl)-1,3,2-dioxaborolane | 680596-79-6 | Contains additional methyl groups influencing reactivity |
The uniqueness of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL lies in its combination of spirocyclic structure and hydroxyl functionality, which may confer specific chemical reactivity and biological activity not found in simpler analogs.